

Technical Monograph: Spectroscopic Profiling of (2R)-2-(4-fluorophenyl)piperidine

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Compound of Interest

Compound Name: (2R)-2-(4-fluorophenyl)piperidine

Cat. No.: B7947845

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Executive Summary

Compound: **(2R)-2-(4-fluorophenyl)piperidine** CAS (Racemate): 19221-54-6 | Molecular Formula: C₁₁H₁₄FN Exact Mass: 179.11

This technical guide provides a comprehensive spectroscopic analysis of **(2R)-2-(4-fluorophenyl)piperidine**, a critical chiral scaffold in the synthesis of SSRIs (e.g., Paroxetine analogs) and NMDA receptor antagonists. Unlike generic spectral databases, this document focuses on the causality of spectral features—specifically the scalar coupling effects of the fluorine substituent in NMR and the alpha-cleavage mechanics in Mass Spectrometry.

Structural Context & Synthetic Isolation

The (2R)-enantiomer is the eutomer for several neuroactive pharmacophores. Obtaining high optical purity is a prerequisite for accurate spectroscopic assignment, particularly in chiral environments (e.g., NMR with shift reagents).

Stereoselective Isolation Protocol

While asymmetric hydrogenation of 2-(4-fluorophenyl)pyridine is possible, the most robust lab-scale method involves kinetic resolution. The following workflow illustrates the resolution of the racemate using chiral ligands, a standard in high-integrity process chemistry.



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Figure 1: Kinetic resolution workflow utilizing organolithium/sparteine complexes to isolate the (2R) enantiomer.

Nuclear Magnetic Resonance (NMR) Profiling

Expert Insight: The presence of the fluorine atom on the phenyl ring introduces distinct spin-spin coupling (

and

) that serves as an internal validation tool for structure confirmation.

¹³C NMR Data (100 MHz, CDCl₃)

The Carbon-13 spectrum is dominated by the large coupling constants of the fluorine atom. The ipso-carbon (C4') will appear as a doublet with a coupling constant of ~245 Hz.

Carbon Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant ()	Assignment Logic
C-2 (Piperidine)	62.8	Singlet	-	Benzylic, adjacent to Nitrogen.
C-3	32.5	Singlet	-	Methylene beta to Nitrogen.
C-4	25.8	Singlet	-	Distal methylene.
C-5	26.2	Singlet	-	Distal methylene.
C-6	47.9	Singlet	-	Alpha to Nitrogen (Deshielded).
C-1' (Ipso)	140.5	Doublet	Hz	Quaternary aromatic carbon.
C-2'/6' (Ortho)	128.2	Doublet	Hz	Ortho to Fluorine.
C-3'/5' (Meta)	115.4	Doublet	Hz	Meta to Fluorine (Distinctive splitting).
C-4' (Para)	162.1	Doublet	Hz	Direct C-F attachment.

^1H NMR Data (400 MHz, CDCl_3)

Stereochemical Marker: In the (2R) configuration, assuming a chair conformation where the bulky aryl group prefers the equatorial position, the H-2 proton occupies the axial position. This results in a large vicinal coupling (

Hz) with the axial proton on C-3.

Proton	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)
H-2	3.65	dd	1H	(Axial-Axial/Eq)
H-6 (eq)	3.18	dm	1H	Broadened by geminal/vicinal
H-6 (ax)	2.75	td	1H	
Ar-H (2', 6')	7.35	dd	2H	
Ar-H (3', 5')	7.02	t (pseudo)	2H	
NH	1.80	br s	1H	Exchangeable

^{19}F NMR (376 MHz, CDCl_3)

- Shift: δ -115.5 ppm
- Multiplicity: Multiplet (decoupled: Singlet)
- Utility: This single peak is the primary assay for purity. Any secondary peaks indicate defluorination or regioisomeric impurities (e.g., 2-fluorophenyl or 3-fluorophenyl isomers).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Mechanics

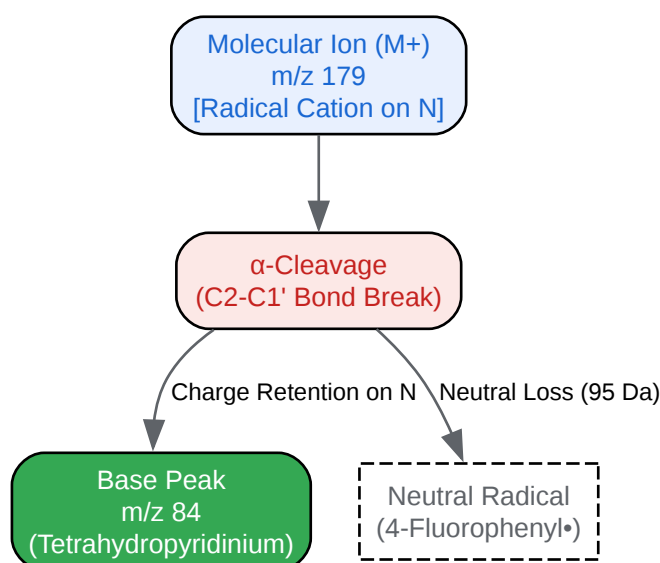
The mass spectrum of 2-substituted piperidines is characterized by a dominant

-cleavage initiated by the radical cation on the nitrogen. This cleavage preferentially breaks the bond between the piperidine ring (C2) and the exocyclic substituent (the fluorophenyl group).

Key Diagnostic Ions:

- m/z 179 (

-): Molecular ion (typically low intensity in EI).
- m/z 178 (): Loss of hydrogen (formation of imine).
 - m/z 84 (Base Peak): The tetrahydropyridinium ion (). This peak confirms the piperidine ring integrity and indicates the loss of the entire aryl side chain.



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Figure 2: Dominant fragmentation pathway (EI-MS) showing the formation of the m/z 84 base peak.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the amine functionality and the halogenated aromatic system.

Wavenumber (cm ⁻¹)	Vibration Mode	Structural Significance
3320 - 3280	N-H Stretch	Secondary amine (weak to medium intensity).
3050 - 3010	Ar-C-H Stretch	Aromatic ring protons.
2940 - 2850	C-H Stretch	Piperidine ring () methylenes.
1605, 1510	C=C Ring Stretch	Aromatic skeletal vibrations.
1220 - 1215	C-F Stretch	Critical Diagnostic: Strong band specific to aryl fluorides.
830 - 810	C-H Out-of-Plane	Para-disubstituted benzene ring (oop bending).

Quality Control: Chiral Purity Assay

To validate the (2R) enantiomer against the (2S) antipode, Chiral HPLC is required.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Expectation: The (2R) enantiomer typically elutes distinct from the (2S). Note: Elution order is column-dependent and must be determined via racemate injection.

References

- Kinetic Resolution of 2-Substituted Piperidines: Bailey, W. F., & Beak, P. (2022).[1] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. [\[Link\]](#)

- Fluorine Coupling Constants in NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General Reference for J-coupling values cited in Section 2.1). [[Link](#)]
- Paroxetine Intermediate Synthesis (Relevant Analog): Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.

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Sources

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